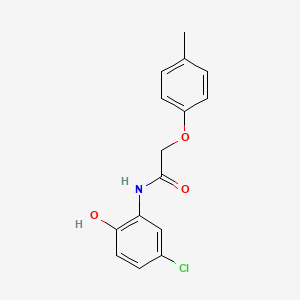![molecular formula C11H11ClN4OS B5697852 N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)
N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, CTAM, and is of interest to researchers due to its unique properties and potential uses.
Mécanisme D'action
The mechanism of action of CTAM is not fully understood, but it is believed to act by binding to specific targets and inhibiting their activity. This may involve the disruption of protein-protein interactions or the inhibition of enzyme activity, among other mechanisms.
Biochemical and Physiological Effects:
CTAM has been shown to have a number of biochemical and physiological effects, depending on the target it is acting on. For example, it has been shown to inhibit the activity of the enzyme protein kinase C, which is involved in a number of signaling pathways in the body. It has also been shown to have activity against the receptor P2X7, which is involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CTAM is its broad activity against different targets, which makes it a potentially useful tool for studying a variety of biological processes. However, its activity may also be a limitation, as it may be difficult to determine the specific target(s) responsible for any observed effects.
List of
Orientations Futures
1. Further studies to determine the specific targets of CTAM and its mechanism of action.
2. Development of CTAM derivatives with improved activity and selectivity.
3. Investigation of the potential therapeutic applications of CTAM, particularly in the treatment of diseases involving the targets it has been shown to act on.
4. Studies to determine the pharmacokinetic and pharmacodynamic properties of CTAM, including its stability, bioavailability, and toxicity.
5. Evaluation of the potential use of CTAM as a research tool in drug discovery and other areas of scientific research.
Méthodes De Synthèse
The synthesis of CTAM involves the reaction of 3-chlorobenzoyl chloride with 5-methyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of CTAM.
Applications De Recherche Scientifique
CTAM has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have activity against a number of different targets, including enzymes and receptors, making it a potentially useful tool for studying these targets.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-7-13-11(16-15-7)18-6-10(17)14-9-4-2-3-8(12)5-9/h2-5H,6H2,1H3,(H,14,17)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXHHFJWQXXUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)
![methyl {4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5697779.png)

![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B5697784.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)
![1-[(4-ethoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5697815.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5697833.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)



